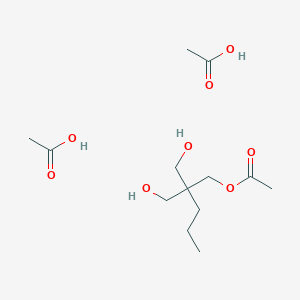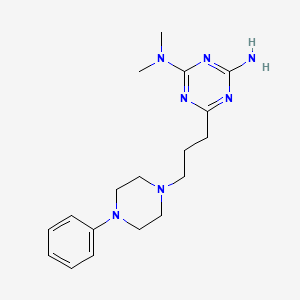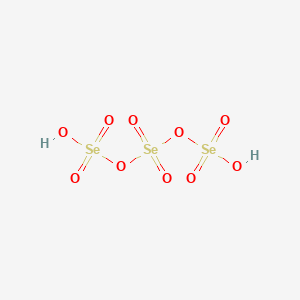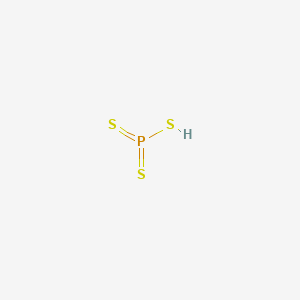
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate typically involves the esterification of acetic acid with 2,2-bis(hydroxymethyl)pentanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)pentanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)pentyl acetate involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 2,2-bis(hydroxymethyl)pentanol. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid moiety.
Propyl acetate: Similar ester with a different alkyl group.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)pentyl acetate is unique due to the presence of the 2,2-bis(hydroxymethyl)pentyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
14274-62-5 |
|---|---|
Formule moléculaire |
C13H26O8 |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
acetic acid;2,2-bis(hydroxymethyl)pentyl acetate |
InChI |
InChI=1S/C9H18O4.2C2H4O2/c1-3-4-9(5-10,6-11)7-13-8(2)12;2*1-2(3)4/h10-11H,3-7H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
SUCYFLRAYXOZCL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
